Home > Products > Screening Compounds P78643 > 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine
6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine - 1498444-97-5

6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-2819888
CAS Number: 1498444-97-5
Molecular Formula: C11H14BrN3O2
Molecular Weight: 300.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a derivative of 3H-imidazo[4,5-b]pyridine, featuring a bromine atom at the 6-position, a 4-chlorophenyl group at the 2-position, and a methyl group at the 3-position. The research primarily focuses on the compound's crystal structure, analyzing its planarity and intermolecular interactions like C—H⋯N hydrogen bonds and π–π interactions. []
  • Compound Description: This compound features a more complex substitution pattern compared to the previous example. It retains the 6-bromo and 2-(4-chlorophenyl) groups but introduces a [(1-octyl-1H-1,2,3-triazol-4-yl)methyl] substituent at the 3-position. This research investigates the crystal structure and utilizes Hirshfeld surface analysis to understand intermolecular interactions. [, ]
  • Compound Description: Designated as P2 in the study, this compound possesses a 3-allyl, a 6-bromo, and a 2-(4-methoxyphenyl) group attached to the imidazo[4,5-b]pyridine core. The research investigates its potential as a corrosion inhibitor for mild steel in acidic solutions. []
  • Compound Description: This compound features a furan ring at the 2-position and a prop-2-ynyl group at the 3-position of the 6-bromo-3H-imidazo[4,5-b]pyridine scaffold. The research focuses on its crystal structure analysis, exploring its molecular geometry and intermolecular interactions like π-π stacking and hydrogen bonding. [, ]
  • Compound Description: This compound incorporates a phenyl group at the 2-position and a complex [(1-benzyl-1H-1,2,3-triazol-5-yl)methyl] substituent at the 3-position of the 6-bromo-3H-imidazo[4,5-b]pyridine core. The study investigates the crystal structure and highlights the conformational differences between two independent molecules within the asymmetric unit. []
  • Compound Description: This compound is a key intermediate in synthesizing various imidazo[4,5-b]pyridine derivatives. [] It features a 6-bromo and a 2-(4-methoxyphenyl) group on the core structure.
  • Compound Description: This compound is characterized by a 3-benzyl, a 6-bromo, and a 2-(2-furyl) group attached to the imidazo[4,5-b]pyridine core. The research primarily focuses on its crystal structure and identifies key intermolecular interactions like C—H⋯N hydrogen bonds and Br⋯Br contacts. []
  • Compound Description: This compound features a 6-bromo and a 2-phenyl group on the imidazo[4,5-b]pyridine core, with an ethyl acetate substituent at the 3-position. The study investigates its crystal structure and highlights the conformational flexibility of the ester substituent. []
  • Compound Description: This compound presents a 6-bromo and a 2-[4-(dimethylamino)phenyl] group on the imidazo[4,5-b]pyridine core, with a 5-bromohexyl substituent at the 3-position. Research focuses on the crystal structure and identifies C—H⋯π(ring) interactions contributing to the crystal packing. []
  • Compound Description: This compound, possessing a 4-allyl, a 6-bromo, and a 2-(4-chlorophenyl) group on the imidazo[4,5-b]pyridine core, differs from previously mentioned compounds with its 4H-tautomer. Research focuses on its crystal structure analysis, highlighting intermolecular interactions like C—H⋯N hydrogen bonds and π–π stacking. []
  • Compound Description: This compound, designated as (1) in the studies, features a 6-bromo and a 2-phenyl group on the imidazo[4,5-b]pyridine core. Research highlights its use as a key intermediate for synthesizing diverse imidazo[4,5-b]pyridine derivatives through alkylation reactions. [, ]
  • Compound Description: This compound features a 6-bromo, a 2-phenyl, and a 3-methyl group attached to the imidazo[4,5-b]pyridine core. The study analyzes its crystal structure, highlighting the planarity of the fused ring system and the presence of intermolecular π–π stacking interactions. []
  • Compound Description: This compound, with its 4-benzyl, 6-bromo, and 2-phenyl groups, belongs to the 4H-tautomer of the imidazo[4,5-b]pyridine scaffold. Research focuses on the crystal structure and identifies close Br⋯Br contacts as a significant feature. []
  • Compound Description: This group represents a series of derivatives with various substituents on the phenyl ring at the 2-position of the 6-bromo-3H-imidazo[4,5-b]pyridine core. The research explores the synthesis and biological evaluation of these derivatives, particularly their antibacterial, antifungal, and antioxidant properties. []
  • Compound Description: This compound features a 4-benzyl, a 6-bromo, and a 2-(4-chlorophenyl) group on the 4H-imidazo[4,5-b]pyridine core. The study focuses on its crystal structure and identifies intermolecular C—H⋯Br interactions and π–π stacking as key stabilizing forces within the crystal lattice. []
  • Compound Description: This compound features a 4-benzyl, a 6-bromo, and a 2-(4-methoxyphenyl) group on the 4H-imidazo[4,5-b]pyridine scaffold and exists as a monohydrate. The study investigates its crystal structure, highlighting the planarity of the fused ring system and the role of the water molecule in forming hydrogen bonds. []
  • Compound Description: This compound features a 4-allyl, a 6-bromo, and a 2-phenyl group on the 4H-imidazo[4,5-b]pyridine core and also exists as a monohydrate. Research focuses on its crystal structure and identifies hydrogen bonding involving the water molecule. []
  • Compound Description: This group represents a series of compounds with various substituents at the 2-position of the 6-bromo-3H-imidazo[4,5-b]pyridine core. The research investigates their synthesis and explores their potential as anticancer and antimicrobial agents. [, ]
  • Compound Description: This compound features a 6-bromo and a 2-phenyl group on the imidazo[4,5-b]pyridine core, with a 1,3-oxazolidin-2-one substituent attached to the 3-position through an ethyl linker. The study investigates its crystal structure and highlights the intramolecular π⋯π interaction and intermolecular hydrogen bonding. []
  • Compound Description: This compound represents a simple analog featuring a 6-bromo and a 2-methyl group on the imidazo[4,5-b]pyridine core. The study analyzes its crystal structure, identifying N—H⋯N and C—H⋯N hydrogen bonds contributing to the crystal packing. []
  • Compound Description: This compound, designated as (51) and CCT137690, represents a more complex derivative with a 6-bromo and a 7-(4-(4-methylpiperazin-1-yl)phenyl)piperazin-1-yl substituent on the imidazo[4,5-b]pyridine core, further connected to a 5-methylisoxazole moiety. The research highlights its potent inhibitory activity against Aurora kinases and its favorable pharmacological properties. []
  • Compound Description: This compound, a 4H-imidazo[4,5-b]pyridine derivative, features a 6-bromo and a 2-(4-nitrophenyl) group on the core, along with a 12-bromododecyl substituent at the 3-position. The research investigates its crystal structure and emphasizes the V-shaped molecular conformation. []
  • Compound Description: This compound represents a simplified analog of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine, featuring a 6-bromo substituent and a carbonyl group at the 2-position of the imidazo[4,5-b]pyridine core. Studies focus on its crystal structure, highlighting intermolecular hydrogen bonding patterns, and its potential as a corrosion inhibitor. [, , , , , , , ]
  • Compound Description: This group of compounds represents a series of tricyclic derivatives featuring a thiazolo[2′,3′:2,3]imidazo[4,5-b]pyridine core with a 2-arylidene-3-one substituent. The research explores their synthesis and evaluates their antiproliferative activity in vitro against human cancer cell lines. []
  • Compound Description: This compound features a (4,5-dihydro-4-phenylthiazol-2-yl)methyl substituent at the 2-position of the imidazo[4,5-b]pyridine core. The study focuses on its crystal structure and identifies intra- and intermolecular hydrogen bond interactions. []
  • Compound Description: This compound features a ferrocenylsulfonyl group at the 3-position and a 4-methoxyphenyl group at the 2-position of the imidazo[4,5-b]pyridine core. The research primarily focuses on determining its crystal structure. []
  • Compound Description: This compound features a 4-bromophenol substituent at the 2-position of the imidazo[4,5-b]pyridine core. The study focuses on its crystal structure, highlighting intermolecular hydrogen bonding and π–π interactions. []
Overview

6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities. This compound features a bromine atom and diethoxymethyl substituents that contribute to its chemical properties and potential applications. The imidazo[4,5-b]pyridine structure is characterized by a fused five-membered imidazole ring and a six-membered pyridine ring, which can exhibit various pharmacological effects.

Source

The compound can be synthesized through various organic reactions, particularly those involving brominated pyridine derivatives and diethoxymethylation processes. The literature provides insights into similar compounds and their synthesis, indicating a well-established pathway for creating this specific derivative.

Classification

6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is classified as a heterocyclic aromatic compound. Its classification stems from its structural features, which include nitrogen atoms in the ring system that contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine typically involves:

  1. Starting Materials: The synthesis often begins with 6-bromo-2-chloro-3-nitropyridine as a precursor.
  2. Amination Reaction: This step includes the reaction of the precursor with an amine, such as methylamine, under controlled temperature conditions to form an intermediate.
  3. Reduction: The nitro group in the intermediate is reduced to an amino group using reducing agents like tin(II) chloride.
  4. Cyclization: The final cyclization step involves the reaction of the amino-substituted pyridine with aldehydes or other carbonyl compounds in the presence of oxidizing agents to form the imidazo[4,5-b]pyridine core.

Technical Details

The reaction conditions (temperature, solvent choice) and catalysts used significantly influence the yield and purity of the final product. For instance, using phase-transfer catalysis can improve yields in alkylation reactions involving diethoxymethyl groups.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine consists of:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Substituents: A bromine atom at position 6 and a diethoxymethyl group at position 2.

Data

The structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and spatial arrangements of atoms within the molecule.

Chemical Reactions Analysis

Reactions

6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions:

  1. Alkylation: The diethoxymethyl group can undergo alkylation reactions with different electrophiles under suitable conditions.
  2. Suzuki Coupling: This reaction allows for the introduction of aryl groups through coupling with boronic acids.
  3. Reduction Reactions: The compound can be subjected to reduction processes to modify functional groups for further synthetic applications.

Technical Details

The choice of reagents and conditions (e.g., temperature, solvent) is crucial for optimizing yields and minimizing byproducts during these reactions.

Mechanism of Action

Process

The mechanism of action for 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine involves:

  1. Target Interaction: The imidazo[4,5-b]pyridine framework allows for interaction with various biological targets such as enzymes or receptors.
  2. Biological Activity: Depending on substituents like bromine or diethoxymethyl groups, the compound may exhibit activities such as anticancer or antimicrobial effects.

Data

Research indicates that imidazo[4,5-b]pyridine derivatives have shown promising results in inhibiting cellular proliferation and modulating signaling pathways involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points can vary based on purity but are generally reported in literature.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Applications

Scientific Uses

6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases due to its biological activity.
  2. Chemical Research: As a building block in organic synthesis for creating more complex heterocyclic compounds.
  3. Material Science: Exploration in developing new materials with specific electronic or optical properties based on its unique structure.
Introduction to Imidazo[4,5-b]pyridine Scaffolds in Modern Chemistry

The imidazo[4,5-b]pyridine nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its structural resemblance to purine nucleotides. This inherent bioisosterism enables targeted interactions with diverse biological macromolecules, including kinases, receptors, and nucleic acids. The scaffold's synthetic versatility allows for strategic modifications at positions C-2, C-6, and N-3, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Within this chemical landscape, 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine emerges as a structurally specialized derivative where the bromo substituent enhances target binding affinity and the diethoxymethyl group serves as a synthetically versatile aldehyde surrogate. This dual-functionalization strategy exemplifies contemporary approaches to molecular design that balance synthetic accessibility with biological relevance [1] [6].

Historical Evolution of Imidazo[4,5-b]pyridine Derivatives in Drug Discovery

The exploration of imidazo[4,5-b]pyridines as therapeutic agents accelerated in the late 20th century, driven by their observed diverse bioactivity. Early milestones included the development of tenatoprazole, an imidazo[4,5-b]pyridine-based proton pump inhibitor for gastrointestinal disorders, which validated the scaffold's drug-like properties [6]. Subsequent research revealed the core structure's potential in oncology, exemplified by CCT137690, a potent dual Aurora/FLT3 kinase inhibitor featuring a 6-bromo substitution. This compound demonstrated significant in vivo efficacy against acute myeloid leukemia xenografts, highlighting the scaffold's capacity for targeting dysregulated kinases in hematological malignancies [1] [4].

Table 1: Key Therapeutic Milestones of Imidazo[4,5-b]pyridine Derivatives

CompoundTherapeutic ApplicationKey Structural FeaturesReference
TenatoprazoleGastric/duodenal ulcersUnsubstituted core [6]
CCT137690Aurora/FLT3 kinase inhibition6-Bromo, 7-piperazinyl, 2-aryl [4]
Amidino derivativesAntiproliferative agents2-Amidino substituents [9]
RemimazolamAnesthetic/sedativeTetracyclic benzodiazepine fusion [8]

The structural evolution progressed with the incorporation of electron-withdrawing groups (e.g., bromo, chloro) at C-6 to enhance target affinity and cellular potency. Simultaneously, C-2 modifications explored aryl, heteroaryl, and alkyl substituents to modulate solubility and selectivity profiles. The discovery that brominated derivatives exhibited superior kinase inhibition (e.g., Aurora-A Kd = 7.5 nM for compound 27e) accelerated interest in halogenated analogs [1] [9]. This historical trajectory underscores the scaffold’s adaptability across therapeutic areas through rational structural diversification.

Role of Halogen-Substituted Imidazo[4,5-b]pyridines in Targeted Therapeutics

The strategic incorporation of bromine at C-6 profoundly influences the bioactivity of imidazo[4,5-b]pyridine derivatives through multiple mechanisms. Biochemically, the bromine atom’s size and electronegativity enhance hinge-region binding in kinase ATP pockets. This is exemplified by the 8-fold increase in Aurora-A inhibition observed for 6-bromo derivatives compared to unsubstituted analogs (IC₅₀ shift from micromolar to nanomolar range) [1]. The bromine atom also facilitates crystal structure analysis by providing a heavy atom for phasing, enabling detailed mapping of binding interactions—as demonstrated in co-crystallization studies of Aurora-A with brominated inhibitors [1].

Table 2: Impact of Bromo-Substitution on Biological Activity

CompoundAurora-A Kd/IC₅₀ (nM)FLT3 Kd/IC₅₀ (nM)Cellular GI₅₀ (μM)
6-Bromo-27e7.56.20.03 (MV4-11 cells)
Non-brominated analog>500>1000>10
6-Bromo-CCT13769011150.05 (HCT-116 cells)

Functionally, bromine substitution enhances anti-proliferative potency across cancer cell lines, particularly those driven by kinase dysregulation. The 6-bromo-2-phenyl analog demonstrated sub-micromolar activity against colorectal carcinoma (HCT-116, IC₅₀ = 0.4 μM), attributed to bromine-mediated stabilization of critical hydrophobic interactions within the kinase active site [1] [9]. Beyond oncology, brominated derivatives display selective antiviral activity against respiratory syncytial virus (EC₅₀ = 21 μM for bromo-phenyl derivative 7), likely through interference with viral replication machinery [9]. The 6-bromo group further serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura borylation), enabling late-stage diversification that is extensively utilized in structure-activity relationship (SAR) campaigns [4] [8].

Significance of 6-Bromo-2-(diethoxymethyl) Substituents in Bioactive Molecule Design

The 2-(diethoxymethyl) moiety represents a strategic pro-group that addresses synthetic and stability challenges in imidazo[4,5-b]pyridine chemistry. This substituent functions as a protected aldehyde equivalent, circumventing the reactivity and purification issues associated with free formyl groups during synthesis. Under mild acidic conditions (e.g., aqueous HCl, p-TsOH), the diethoxymethyl group undergoes efficient hydrolysis to release the aldehyde, enabling in situ generation of 6-bromo-2-formyl-imidazo[4,5-b]pyridine for subsequent condensations or reductions [6] [10]. This protective strategy significantly improves the synthetic yield of aldehyde-containing intermediates compared to direct formylation approaches.

Table 3: Synthetic Applications of 2-(Diethoxymethyl) Protected Intermediates

Synthetic RouteKey AdvantageFinal Product Application
Acid-catalyzed deprotectionMild conditions (pH 3-4, RT)2-Formyl derivatives for Schiff bases
Nucleophilic substitutionStability toward strong basesC-2 alkylated analogs
Transition-metal catalysisCompatibility with Pd(0)/Ni(0) complexesSuzuki-coupled biaryl derivatives

The steric and electronic profile of the diethoxymethyl group contributes to favorable physicochemical properties. Compared to C-2 aryl or alkyl analogs, diethoxymethyl-substituted derivatives exhibit enhanced solubility in apolar media (logP reduction of 0.5-1.0 units), facilitating membrane penetration while maintaining metabolic stability. This balance is critical for compounds requiring central nervous system exposure, as demonstrated in the development of imidazo[4,5-b]pyridine-based anxiolytics [6]. Molecular modeling confirms that the diethoxymethyl group occupies a solvent-exposed region when bound to Aurora kinases, avoiding interference with critical hinge interactions while contributing to favorable desolvation entropy [1]. Stability studies reveal that 6-bromo-2-(diethoxymethyl) derivatives maintain >95% integrity after 48 hours in physiological buffers (pH 7.4), contrasting with the rapid degradation observed for 2-aldehyde analogs under identical conditions [6] [10]. This hydrolytic stability enables more reliable in vitro bioactivity assessment without interference from decomposition products.

Properties

CAS Number

1498444-97-5

Product Name

6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine

IUPAC Name

6-bromo-2-(diethoxymethyl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.156

InChI

InChI=1S/C11H14BrN3O2/c1-3-16-11(17-4-2)10-14-8-5-7(12)6-13-9(8)15-10/h5-6,11H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

JFAQXNSLLVPOMU-UHFFFAOYSA-N

SMILES

CCOC(C1=NC2=C(N1)C=C(C=N2)Br)OCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.